molecular formula C11H15O4- B14584658 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate CAS No. 61186-95-6

4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate

Cat. No.: B14584658
CAS No.: 61186-95-6
M. Wt: 211.23 g/mol
InChI Key: JIIOJMYWSJHWFZ-UHFFFAOYSA-M
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Description

4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative with a tert-butyl group and a methoxy group attached to a hexa-2,4-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate typically involves the reaction of 4-tert-butylphenol with methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating under reflux for several hours . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure consistent quality and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the replacement of the methoxy group with other functional groups.

Scientific Research Applications

4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is unique due to its specific structural features, such as the presence of both tert-butyl and methoxy groups on the hexa-2,4-dienoate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61186-95-6

Molecular Formula

C11H15O4-

Molecular Weight

211.23 g/mol

IUPAC Name

4-tert-butyl-6-methoxy-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C11H16O4/c1-11(2,3)8(5-6-9(12)13)7-10(14)15-4/h5-7H,1-4H3,(H,12,13)/p-1

InChI Key

JIIOJMYWSJHWFZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=CC(=O)OC)C=CC(=O)[O-]

Origin of Product

United States

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